1,2,3-Thiadiazol-5-amine

描述

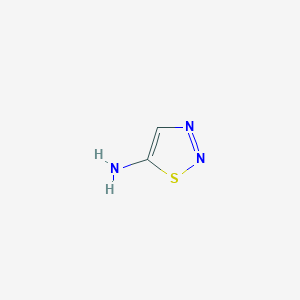

1,2,3-Thiadiazol-5-amine (CAS: 90905-46-7) is a heterocyclic compound featuring a five-membered ring containing one sulfur and two nitrogen atoms. It is widely utilized as a precursor in agrochemical synthesis, particularly in plant growth regulators and cytokinin analogs. Its reactivity stems from the electron-deficient thiadiazole core and the nucleophilic amino group at position 5, enabling diverse functionalization .

准备方法

Industrial Synthesis via Diazoacetonitrile and Hydrogen Sulfide

The most industrially viable method involves the reaction of diazoacetonitrile with hydrogen sulfide (H₂S) in the presence of a base or a hydrogen sulfide salt. This process, patented by , achieves yields exceeding 75% under optimized conditions.

Reaction Mechanism and Conditions

The diazoacetonitrile substrate (general formula R–C≡N–N₂⁺ , where R = H, alkyl, or aryl) undergoes cyclization upon contact with H₂S. The reaction proceeds at –5°C to 15°C to prevent decomposition of the thermally unstable diazo intermediate . Solvents such as methylene chloride or ether stabilize the reaction milieu, while bases like triethylamine or sodium hydroxide facilitate proton abstraction.

For example, dissolving 0.077 mol diazoacetonitrile in methylene chloride and n-hexane at 0°C , followed by dropwise addition of triethylamine and H₂S gas infusion, yields 5.3 g (68%) of 1,2,3-thiadiazol-5-amine after filtration and concentration .

Variants Using Hydrogen Sulfide Salts

Alternative protocols replace gaseous H₂S with salts like sodium hydrosulfide (NaSH) or sodium sulfide (Na₂S) . These salts simplify handling and improve safety. A 50% ethanolic solution of Na₂S reacted with diazoacetonitrile at –7°C yields 2.4 g (61%) of the product .

Thiosemicarbazide Cyclization Approaches

Although less direct, cyclization of thiosemicarbazones offers a route to structurally related thiadiazoles. A study by demonstrates the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines via acid-catalyzed cyclization, achieving yields up to 81% . While this method targets 1,3,4-thiadiazole isomers, modifications could adapt it for 1,2,3-thiadiazoles.

Benzo-Fused Thiadiazole Derivatives

Synthetic routes for benzo[d] thiadiazol-5-amine (CAS 1753-29-3) involve nitration and reduction of benzothiadiazole precursors . While these methods focus on fused-ring systems, they provide insights into functional group compatibility and regioselectivity challenges.

Comparative Analysis of Methods

Critical Parameters and Optimization

Temperature Control

Maintaining sub-20°C temperatures is critical to prevent diazoacetonitrile decomposition. Reactions exceeding 15°C risk side reactions and reduced yields .

Solvent Selection

Polar aprotic solvents (e.g., methylene chloride) enhance reaction rates by stabilizing intermediates, while n-hexane aids in product precipitation .

Base Influence

Triethylamine outperforms inorganic bases like NaOH in minimizing byproducts, as evidenced by a 76% yield versus 61% with sodium methoxide .

化学反应分析

Types of Reactions

1,2,3-Thiadiazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted thiadiazole derivatives.

科学研究应用

Medicinal Applications

1,2,3-Thiadiazol-5-amine and its derivatives have been extensively studied for their biological activities. They have shown promise as potential therapeutic agents against various diseases.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of thiadiazole derivatives. For instance:

- In Vitro Studies : Thiadiazole derivatives have been tested against several cancer cell lines. A review highlighted that compounds derived from 1,2,3-thiadiazole exhibited decreased viability in human breast cancer (MCF-7) and leukemia (HL-60) cells .

- Case Study : A specific derivative showed an IC50 value comparable to doxorubicin in MCF-7 cells, indicating its potential as an effective anticancer agent .

| Compound | Target Cancer Type | IC50 Value (µg/mL) |

|---|---|---|

| 1 | MCF-7 | 12.8 |

| 2 | HL-60 | 8.1 |

| Doxorubicin | MCF-7 | 3.13 |

Antimicrobial Properties

This compound derivatives are also recognized for their antimicrobial activities. They have been shown to possess antifungal and antibacterial properties:

- Fungal Infections : Thiadiazole derivatives demonstrated significant antifungal activity against various strains of fungi .

- Bacterial Infections : Some derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria .

Agricultural Applications

Thiadiazole compounds have gained attention in agriculture due to their insecticidal and herbicidal properties.

Insecticidal Activity

Research indicates that certain thiadiazole derivatives are effective against agricultural pests. For example:

- Field Trials : Compounds have been tested in field conditions to evaluate their efficacy against common pests such as aphids and beetles .

Herbicidal Activity

Some studies suggest that these compounds can inhibit the growth of unwanted plants:

- Mechanism of Action : Thiadiazoles disrupt metabolic pathways in plants, leading to effective weed control without harming crops .

Industrial Applications

In addition to medicinal and agricultural uses, this compound serves as a building block in materials science.

Organic Electronics

Thiadiazole derivatives are utilized in the development of organic light-emitting diodes (OLEDs):

- Material Properties : These compounds contribute to unique optical and electronic properties essential for efficient OLED performance.

Synthesis and Transformation

The synthesis of this compound is crucial for its application in various fields:

Synthetic Methods

Several synthetic approaches have been developed to create thiadiazole derivatives:

- Hurd-Mori Cyclization : This method involves the reaction of semicarbazides with thionyl chloride to yield thiadiazole compounds .

| Synthesis Method | Key Reactants | Yield (%) |

|---|---|---|

| Hurd-Mori Cyclization | Semicarbazide + Thionyl Chloride | 73.9 - 99% |

作用机制

The mechanism of action of 1,2,3-thiadiazol-5-amine involves its interaction with various molecular targets and pathways. The compound’s mesoionic nature allows it to cross cellular membranes and interact strongly with biological targets . This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural Isomers and Derivatives

The table below compares 1,2,3-Thiadiazol-5-amine with key structural analogs, focusing on substituents, synthesis methods, and biological activities:

Data on Physicochemical Properties

生物活性

1,2,3-Thiadiazol-5-amine is a member of the thiadiazole family, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties. The findings are based on a comprehensive review of existing literature.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound and its derivatives against various pathogens. For instance:

- Siddiqui et al. reported that derivatives of 1,2,3-thiadiazole exhibited significant activity against both Gram-positive and Gram-negative bacteria. Compounds showed up to 80% inhibition against Staphylococcus aureus and Escherichia coli .

- Matysiak et al. synthesized new derivatives that displayed potent antibacterial activity with IC50 values comparable to standard antibiotics .

| Compound | Target Pathogen | % Inhibition |

|---|---|---|

| 5a | S. aureus | 80% |

| 5b | E. coli | 76% |

| 5c | C. albicans | 70% |

Anticancer Activity

The anticancer potential of this compound has been explored extensively:

- Wei et al. synthesized chiral derivatives that exhibited significant cytotoxicity against HeLa cell lines with IC50 values as low as 0.9 µM .

- A study by Mavrova et al. revealed that certain derivatives showed high cytotoxicity against various tumor cell lines with IC50 values ranging from to µM .

| Derivative | Cell Line | IC50 (µM) |

|---|---|---|

| Compound (15) | HeLa | 0.9 |

| n-Ethyl derivative (19) | Thymocytes |

Anti-inflammatory Activity

Research indicates that thiadiazole derivatives possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and modulate immune responses effectively .

Other Biological Activities

In addition to the aforementioned activities, this compound has shown promise in other areas:

- Anticonvulsant Activity: Some derivatives have been evaluated for their anticonvulsant effects in animal models .

- Antiviral Activity: Recent studies indicate potential antiviral properties against various viral pathogens .

Case Studies

Several case studies highlight the application of this compound in medicinal chemistry:

- Synthesis and Evaluation: A study synthesized novel derivatives with improved antimicrobial properties compared to existing drugs.

- Mechanistic Studies: Investigations into the mechanism of action reveal that these compounds may interact with DNA or inhibit key enzymes involved in cellular processes.

常见问题

Q. Basic Synthesis and Characterization

Q. Q1: What are the standard synthetic routes for preparing 1,2,3-thiadiazol-5-amine, and how can reaction conditions be optimized?

A: The synthesis typically involves cyclization of thioamide precursors or nucleophilic substitution reactions. For example, derivatives like 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine are synthesized via nucleophilic substitution between 4-fluorobenzyl chloride and 1H-1,2,4-triazol-5-thiol under basic conditions (e.g., NaOH/K₂CO₃). Microwave-assisted synthesis can enhance reaction efficiency, reducing time from hours to minutes while improving yields (>85%) . Optimization requires pH control, solvent selection (e.g., DMF or THF), and catalyst screening.

Q. Q2: How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

A: Key techniques include:

- NMR : ¹H/¹³C NMR to confirm amine (-NH₂) and thiadiazole ring protons (e.g., δ 7.8–8.2 ppm for aromatic protons in fluorobenzyl derivatives) .

- IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C-S vibrations) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 224.05 for C₉H₉FN₄S) .

- X-ray Crystallography : For unambiguous confirmation, as seen in co-crystallized tautomers of 3-phenyl-1H-1,2,4-triazol-5-amine .

Q. Advanced Mechanistic and Computational Studies

Q. Q3: What computational methods are used to predict the reactivity of this compound derivatives?

A: Density Functional Theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps), vibrational modes, and tautomeric stability. For example, DFT studies on 5-difluoromethyl-1,3,4-thiadiazole-2-amine revealed a planar geometry and strong electron-withdrawing effects from the thiadiazole ring, influencing antimicrobial activity . Molecular docking can predict binding affinities to biological targets (e.g., enzymes in antimicrobial pathways) .

Q. Q4: How can data contradictions in tautomerism or regioselectivity be resolved?

A: Co-crystallization studies (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine with its tautomer) show dihedral angles <5° between rings, confirming planar structures. Dynamic NMR and temperature-dependent IR spectroscopy can track tautomeric equilibria . For regioselectivity, isotopic labeling (e.g., ¹⁵N) clarifies reaction pathways in cyclization steps .

Q. Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5: What methodologies are used to evaluate the antimicrobial activity of this compound derivatives?

A: Standard protocols include:

- MIC Assays : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives like 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine show MIC values of 4–16 µg/mL .

- Time-Kill Curves : To assess bactericidal vs. bacteriostatic effects.

- SAR Analysis : Fluorine substitution enhances lipophilicity and membrane penetration, while thioether linkages improve stability .

Q. Q6: How do researchers address discrepancies between in vitro and in vivo efficacy data?

A: Common strategies:

- Metabolic Stability Tests : Liver microsome assays to identify rapid degradation.

- Formulation Optimization : Encapsulation in liposomes or PEGylation to improve bioavailability.

- Pharmacokinetic Modeling : Correlating in vitro IC₅₀ with plasma concentration-time profiles .

Q. Advanced Structural and Crystallographic Analysis

Q. Q7: What challenges arise in crystallizing this compound derivatives, and how are they mitigated?

A: Challenges include polymorphism, hygroscopicity, and low melting points. Solutions:

- Solvent Screening : Use mixed solvents (e.g., ethanol/water) to induce slow crystallization.

- SHELX Software : For refining twinned or high-resolution data. SHELXL handles anisotropic displacement parameters, critical for resolving overlapping electron densities in thiadiazole rings .

Q. Q8: How do substituents on the thiadiazole ring influence supramolecular interactions?

A: X-ray studies show that electron-withdrawing groups (e.g., -CF₃) promote hydrogen bonding (N-H⋯N) and π-π stacking. For example, 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine forms dimeric chains via N-H⋯S interactions, enhancing thermal stability .

Q. Environmental and Safety Considerations

Q. Q9: What protocols ensure safe handling and disposal of this compound derivatives?

A: Guidelines include:

属性

IUPAC Name |

thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S/c3-2-1-4-5-6-2/h1H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGHNTXQMCYYGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193998 | |

| Record name | 1,2,3-Thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4100-41-8 | |

| Record name | 1,2,3-Thiadiazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4100-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Thiadiazol-5-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004100418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4100-41-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-thiadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-THIADIAZOL-5-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6DJ47VN3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。